molecular formula C12H16N2O4S B2450305 N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide CAS No. 941935-32-6

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide

Cat. No.: B2450305
CAS No.: 941935-32-6
M. Wt: 284.33
InChI Key: UGYTUOOUAXFNAC-UHFFFAOYSA-N
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Description

N-[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide (CAS 941918-18-9) is a chemical compound with the molecular formula C12H16N2O4S and a molecular weight of 284.33 g/mol . This reagent is intended for research and development purposes in a laboratory setting. While specific biological data for this exact molecule is limited in the available literature, the 2-oxopyrrolidine (or pyrrolidin-2-one) structural motif is recognized as a scaffold of significant interest in medicinal chemistry. For instance, research has identified other compounds featuring the 2-oxopyrrolidine group as potent antimicrotubule agents that target the colchicine-binding site, demonstrating low nanomolar to micromolar antiproliferative activity against a range of human cancer cell lines, including HT-29, MCF-7, and others . Furthermore, novel 2-oxopyrrolidine derivatives have been investigated for their ability to activate the Nrf-2 signaling pathway, which plays a key role in cellular defense against oxidative stress . Researchers are exploring this chemical space for potential applications in developing new therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-18-11-8-9(13-19(2,16)17)5-6-10(11)14-7-3-4-12(14)15/h5-6,8,13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYTUOOUAXFNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Methoxy-Substituted Aromatic Core

Starting Material : Dimethyl terephthalate undergoes nitration in a mixture of HNO₃ and H₂SO₄ at 10–15°C to yield dimethyl 2-nitroterephthalate. Hydrolysis with NaOH produces the disodium salt, which is catalytically hydrogenated (H₂, Pd/C) to the diamine intermediate. Selective monoesterification with trimethylsilyl chloride (TMSCl) in methanol affords 2-amino-4-(methoxycarbonyl)benzoic acid.

Key Reaction :
$$
\text{Dimethyl terephthalate} \xrightarrow[\text{HNO}3, \text{H}2\text{SO}4]{\text{10–15°C}} \text{Dimethyl 2-nitroterephthalate} \xrightarrow[\text{NaOH}]{\text{Hydrolysis}} \text{Disodium salt} \xrightarrow[\text{H}2, \text{Pd/C}]{\text{Hydrogenation}} \text{Diamine intermediate}
$$

Sulfonation with Methanesulfonyl Chloride

The aniline nitrogen is sulfonated using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base. Reaction at 0°C minimizes side reactions, yielding the methanesulfonamide derivative.

Conditions :
$$
\text{Aniline} + \text{MsCl} \xrightarrow[\text{TEA, DCM}]{\text{0°C}} \text{Methanesulfonamide} + \text{HCl}
$$

Optimization of Critical Steps

Bromination to Control Regioselectivity

Bromination of the aromatic core with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at −5°C to 5°C minimizes dibromo impurities (e.g., 18 in). Excess NBS (1.2 equiv) ensures monobromination, with HPLC purity >98%.

Optimized Parameters :

Parameter Value
Temperature −5°C to 5°C
NBS Equivalents 1.2 equiv
Solvent THF

Diazotization and Sandmeyer Reaction

Diazotization of the brominated intermediate with NaNO₂/HCl at 0°C followed by a Sandmeyer reaction with CuCl yields the chlorinated product. This step achieves 92% yield under pH 9 conditions.

Industrial-Scale Production and Yield

A scaled-up process (70 kg batch) involves six steps:

  • Nitration (HNO₃/H₂SO₄) → 85% yield
  • Hydrolysis (NaOH) → 90% yield
  • Hydrogenation (H₂/Pd/C) → 95% yield
  • Esterification (TMSCl/MeOH) → 88% yield
  • Bromination (NBS/THF) → 92% yield
  • Diazotization (NaNO₂/CuCl) → 89% yield

Total Yield : 24% (70 kg scale).

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆) : δ 7.30 (d, J = 4 Hz, 1H, ArH), 7.00 (dd, J = 8, 4 Hz, 1H, ArH), 3.85 (s, 3H, OCH₃).
  • ¹³C NMR : δ 172.85 (C=O), 150.95 (C-OCH₃), 117.47 (C-SO₂).
  • HPLC : Purity >99% (Thermo Scientific-C18 column, 0.1% H₃PO₄/CH₃OH gradient).

Impurity Profiling

Dibromo impurity (18 ) is controlled to <0.5% via optimized bromination conditions.

Analogous Compounds and Structural Derivatives

Compound Name Structural Features Synthesis Highlights
1-(3-Fluorophenyl)-N-[3-methoxy-4...] Fluorophenyl substitution Sulfonation at 0°C with MsCl
5-Bromo-2... (SGLT2 intermediate) Brominated aromatic core Sandmeyer reaction

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrrolidinone ring can be reduced to form a pyrrolidine ring.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of pyrrolidine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide group can form strong hydrogen bonds with active sites, while the pyrrolidinone ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide
  • N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)propionamide

Uniqueness

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical properties and biological activities compared to its analogs.

Biological Activity

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, characterization, and findings from various studies.

Molecular Formula : C21H25N3O5S
Molecular Weight : 431.5 g/mol
Structural Characteristics : The compound features a methanesulfonamide group attached to a phenyl ring substituted with a methoxy group and a pyrrolidine moiety, which may influence its reactivity and biological interactions.

Anticancer Properties

Research into related compounds has indicated that they may act as inhibitors of critical pathways in cancer cell proliferation. For example, the development of selective inhibitors for phosphatidylinositol 5-phosphate 4-kinase type 2A (PIP4K2A) has been linked to the treatment of p53-deficient tumors . Although direct studies on this compound are not yet available, its structural similarities to known inhibitors warrant further investigation into its anticancer potential.

The mechanism by which this compound exerts its biological effects may involve modulation of enzyme activity or receptor interactions. The presence of the methanesulfonamide group is known to enhance solubility and bioavailability, potentially facilitating better interaction with biological targets.

Study 1: Synthesis and Characterization

In one study focusing on the synthesis of similar compounds, researchers employed techniques such as NMR and mass spectrometry to characterize new derivatives. These compounds were screened for antimicrobial activity, revealing that certain modifications led to enhanced efficacy against specific pathogens .

Study 2: Anticancer Screening

Another relevant study explored the anticancer properties of structurally related compounds. The findings indicated that these compounds could inhibit cell growth in various cancer cell lines, suggesting that further exploration of this compound could yield promising results in cancer therapy .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Compound AAntibacterialE. coli
Compound BAnticancerp53-deficient tumors
Compound CAntifungalC. albicans

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide, and how can reaction conditions be optimized?

  • Methodology : A common approach involves coupling methanesulfonamide with a substituted aniline precursor. For example, oxalyl chloride in dioxane can facilitate sulfonamide bond formation under reflux, as demonstrated in analogous compounds . Optimization may include adjusting stoichiometry (e.g., 1:1 molar ratio of sulfonamide to aryl amine), temperature control (60–80°C), and solvent selection (polar aprotic solvents like DMF or DMSO). Monitoring via TLC or HPLC ensures reaction completion.

Q. How can structural characterization of this compound be performed to confirm purity and identity?

  • Methodology : Use a combination of:

  • 1H/13C NMR : To verify substituent positions (e.g., methoxy at δ3.8 ppm, pyrrolidinone protons at δ1.8–2.5 ppm) and sulfonamide integration .
  • FTIR : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and pyrrolidinone C=O (~1680 cm⁻¹) .
  • Elemental analysis : Validate C, H, N, S content (±0.3% deviation from theoretical values) .

Q. What crystallization techniques are suitable for obtaining high-quality single crystals for X-ray diffraction studies?

  • Methodology : Slow evaporation from a mixed solvent system (e.g., ethanol/water or DCM/hexane) at 4°C. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for resolving twinned or high-resolution data . Pre-screening with powder XRD helps identify optimal conditions.

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact the compound’s bioactivity or binding affinity?

  • Methodology :

  • Synthetic analogs : Replace the methoxy group with halogens or bulkier substituents (e.g., tert-butyl) and compare activity in assays (e.g., enzyme inhibition).
  • Computational docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). For example, the pyrrolidinone moiety may form H-bonds with catalytic residues, as seen in related sulfonamide inhibitors .

Q. What analytical methods validate the compound’s stability under physiological conditions (e.g., pH, temperature)?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via UPLC-MS to identify breakdown products (e.g., hydrolysis of the pyrrolidinone ring) .
  • Kinetic modeling : Calculate half-life (t½) using Arrhenius plots for temperature-dependent stability.

Q. How can contradictory data on metabolic pathways be resolved?

  • Case study : If CYP450 isoforms produce conflicting metabolite profiles (e.g., hydroxylation vs. demethylation), use:

  • Isotope labeling : Track 13C/2H-labeled methoxy groups in liver microsomes.
  • Knockout cell lines : Compare metabolism in CYP3A4-deficient vs. wild-type models .

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